molecular formula C17H18N2O4S2 B2380395 N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide CAS No. 896361-03-8

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide

Cat. No.: B2380395
CAS No.: 896361-03-8
M. Wt: 378.46
InChI Key: DCQSZRTZVCSSOY-UHFFFAOYSA-N
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Description

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide: is a complex organic compound that belongs to the benzamide class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide typically involves multi-step organic reactions. The process begins with the formation of the benzothiazole ring, followed by the introduction of the benzamide group. Common reagents used in these reactions include sulfur, amines, and various organic solvents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to handle the complex synthesis process. The use of catalysts and optimized reaction conditions can enhance the yield and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous conditions.

    Substitution: Halogens, nucleophiles; often in the presence of catalysts or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)benzamide
  • N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-3-ethoxypropanamide
  • N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-3,3-dimethylbutanamide

Uniqueness

What sets N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Biological Activity

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and case studies demonstrating its efficacy against various biological targets.

Molecular Formula: C17H18N2O2S
Molecular Weight: 318.40 g/mol
CAS Number: 784875

Structure

The compound features a thiazole ring system fused with a benzamide moiety and a methylsulfonyl group. Its unique structure contributes to its biological activity by influencing interactions with biological macromolecules.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit notable antimicrobial properties. For instance, studies on related compounds have demonstrated effectiveness against various bacterial strains and fungi. The presence of the thiazole moiety is crucial for this activity, as it enhances the compound's ability to penetrate microbial membranes and disrupt cellular processes .

Anticancer Properties

This compound has shown promising anticancer activity in various assays. In vitro studies have indicated that modifications in the benzamide structure can significantly impact cytotoxicity against cancer cell lines. For example, derivatives with electron-withdrawing groups at specific positions on the aromatic ring have been associated with increased potency against cancer cells while maintaining low toxicity to normal cells .

Case Studies

  • Antimalarial Activity : A series of thiazole derivatives were evaluated for their antimalarial properties against Plasmodium falciparum. The results indicated that specific modifications in the thiazole structure could enhance activity while reducing cytotoxic effects on HepG2 liver cells .
  • Leishmanicidal Activity : Hybrid compounds combining phthalimide and thiazole structures displayed significant leishmanicidal activity. These compounds reduced the survival rate of Leishmania infantum amastigotes and demonstrated low cytotoxicity towards mammalian cells .
  • Inhibition of Enzymatic Activity : Thiazole derivatives have been investigated for their ability to inhibit urease and other enzymes critical for microbial survival. Molecular docking studies suggest that these compounds can effectively bind to active sites of target enzymes, leading to reduced enzymatic activity .

Structure-Activity Relationship (SAR)

The SAR studies indicate that:

  • Electron-Withdrawing Groups : Non-bulky electron-withdrawing groups at ortho positions on the phenyl ring enhance biological activity.
  • Substituent Effects : The nature of substituents on the thiazole ring significantly influences both potency and selectivity towards different biological targets .

Properties

IUPAC Name

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-2-methylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S2/c1-17(2)8-11-14(12(20)9-17)24-16(18-11)19-15(21)10-6-4-5-7-13(10)25(3,22)23/h4-7H,8-9H2,1-3H3,(H,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCQSZRTZVCSSOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)C3=CC=CC=C3S(=O)(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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